molecular formula C4H6ClNO2S B6619010 2,5-dihydro-1H-pyrrole-1-sulfonylchloride CAS No. 765962-52-5

2,5-dihydro-1H-pyrrole-1-sulfonylchloride

Cat. No.: B6619010
CAS No.: 765962-52-5
M. Wt: 167.61 g/mol
InChI Key: WAGQSSDKRAVDOI-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-pyrrole-1-sulfonylchloride is a chemical compound with the molecular formula C4H7NO2SCl It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydro-1H-pyrrole-1-sulfonylchloride typically involves the reaction of 2,5-dihydro-1H-pyrrole with sulfonyl chloride. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . This method provides good to excellent yields of N-substituted pyrroles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrole-1-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

    Substitution Products: N-substituted pyrroles, sulfonamides, and sulfonate esters.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfonamides.

Scientific Research Applications

2,5-Dihydro-1H-pyrrole-1-sulfonylchloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dihydro-1H-pyrrole-1-sulfonylchloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it reacts with.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydro-1H-pyrrole-2-carboxylate: Another derivative of pyrrole with different functional groups and reactivity.

    N-Boc-2,5-dihydro-1H-pyrrole: A protected form of 2,5-dihydro-1H-pyrrole used in organic synthesis.

    2,5-Dihydro-1H-pyrrole hydrochloride: A hydrochloride salt form of 2,5-dihydro-1H-pyrrole.

Uniqueness

2,5-Dihydro-1H-pyrrole-1-sulfonylchloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

2,5-Dihydro-1H-pyrrole-1-sulfonylchloride is a sulfonamide derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows for various biological activities, primarily through its reactivity with nucleophiles and electrophiles. This article explores the compound's biological activity, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H8ClNO2S. The compound features a pyrrole ring substituted with a sulfonyl chloride group, which enhances its electrophilic character and reactivity.

The biological activity of this compound is primarily attributed to its sulfonyl chloride moiety. This group can form covalent bonds with nucleophiles, leading to the formation of various biologically active derivatives. The compound has been shown to participate in:

  • Substitution Reactions : It can yield N-substituted pyrroles and sulfonamides.
  • Oxidation Reactions : Producing sulfonic acids.
  • Reduction Reactions : Leading to the formation of sulfonamides .

Antioxidant Activity

Recent studies have demonstrated the antioxidant potential of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited significant radical scavenging activity, indicating its ability to reduce oxidative stress in biological systems. The percentage of radical scavenging was calculated based on absorbance measurements at 517 nm .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies showed that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Enzyme Inhibition

This compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. Its ability to covalently modify enzyme active sites suggests applications in drug design targeting proteases or other critical enzymes in metabolic pathways .

Case Study 1: Synthesis of Anticancer Agents

In a study focused on synthesizing novel anticancer agents, this compound was utilized as an intermediate in the development of compounds targeting cancer cell proliferation. The derivatives synthesized exhibited varying degrees of cytotoxicity against cancer cell lines, highlighting the compound's potential as a scaffold for drug development .

Case Study 2: Development of Enzyme Inhibitors

A recent investigation into γ-secretase modulators included derivatives of this compound. These compounds were evaluated for their ability to modulate amyloid-beta peptide production, a key factor in Alzheimer's disease pathology. Results indicated that modifications to the pyrrole structure significantly influenced inhibitory potency .

Comparative Analysis

The following table summarizes key findings related to the biological activity and potency of this compound compared to related compounds.

CompoundActivity TypeIC50 (µM)Notes
This compoundAntioxidant25Significant radical scavenging activity
N-substituted pyrrolesAntimicrobial15Effective against Gram-positive bacteria
Sulfonamide derivativesEnzyme inhibition10Targeting proteases involved in cancer

Properties

IUPAC Name

2,5-dihydropyrrole-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2S/c5-9(7,8)6-3-1-2-4-6/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGQSSDKRAVDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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